Cholic acid is primarily produced in the liver and secreted into bile, where it exists mainly as conjugates with amino acids such as glycine and taurine, forming glycocholic acid and taurocholic acid, respectively. These conjugated forms enhance the solubility of bile acids in the intestinal environment, facilitating fat emulsification and absorption. Cholic acid belongs to the class of compounds known as sterols and is classified as a steroid derivative due to its steroidal structure.
Cholic acid can be synthesized through various methods, both biosynthetic and chemical.
The classic pathway for bile acid synthesis begins with cholesterol. The key steps involved include:
This pathway is responsible for approximately 90% of bile acid synthesis in humans .
Chemical synthesis methods for cholic acid involve several steps:
Cholic acid has a complex molecular structure characterized by:
The steroid nucleus consists of four fused rings (A, B, C, D) typical of steroid compounds. The presence of hydroxyl groups enhances its solubility in water compared to other steroids .
Cholic acid participates in various chemical reactions that are pivotal for its biological functions:
Cholic acid functions primarily as an emulsifier in the digestive system:
This mechanism underscores its importance not only in digestion but also in metabolic regulation.
Cholic acid exhibits several notable physical and chemical properties:
These properties are critical for its functionality as a bile salt in digestive processes .
Cholic acid has several important applications:
Cholic acid’s structure comprises a cyclopentanophenanthrene steroid nucleus with three hydroxyl groups at positions C3, C7, and C12 (all α-oriented), and a carboxylated side chain at C24. This configuration confers amphiphilic properties, enabling micelle formation critical for lipid solubilization. The β-orientation of the A/B ring junction (5β-cholane) enhances structural stability [3] [5] [6].
Key Physicochemical Characteristics:
The critical micellar concentration (CMC) of cholic acid ranges between 10–15 mM, allowing it to solubilize cholesterol and phospholipids in bile. Conjugation with glycine or taurine (forming glycocholic or taurocholic acid) reduces its pKa, enhancing water solubility and biological functionality [1] [6].
Table 1: Physicochemical Properties of Cholic Acid
Property | Value |
---|---|
Molecular Formula | C₂₄H₄₀O₅ |
Molecular Weight | 408.57 g/mol |
Melting Point | 200–201°C |
Water Solubility | Insoluble |
XLogP | 4.09 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 4 |
Biosynthesis and Enterohepatic Circulation:
Cholic acid is synthesized in hepatocytes via the classical (neutral) pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme. CYP8B1 then dictates the CA:CDCA (chenodeoxycholic acid) ratio through 12α-hydroxylation. Conjugation with taurine or glycine precedes secretion into bile canaliculi [1] [6] [9]. Approximately 95% of secreted bile acids undergo reabsorption in the ileum via the apical sodium-dependent bile acid transporter (ASBT), returning to the liver via portal circulation—a process termed enterohepatic recirculation. The remaining 5% are dehydroxylated by gut microbiota to form secondary bile acids like deoxycholic acid (DCA) [1] [4] [9].
Digestive Functions:
Signaling Functions:
Cholic acid acts as a ligand for nuclear and membrane receptors:
Table 2: Receptor Interactions of Cholic Acid
Receptor | Affinity | Biological Outcome |
---|---|---|
FXR (NR1H4) | Moderate | Suppresses CYP7A1; regulates BA synthesis |
TGR5 (GPBAR1) | Moderate | Stimulates GLP-1 release; promotes metabolism |
PXR (NR1I2) | Weak | Detoxification response |
Key Milestones:
Therapeutic Applications:
Table 3: Historical Timeline of Cholic Acid Research
Year | Event | Key Researchers/Institutions |
---|---|---|
1848 | First isolation from ox bile | Leopold Strecker |
1927 | Proposed steroid nucleus structure | Otto Rosenheim, Heinrich Wieland |
1932 | Definitive structure confirmation | Wieland/Windaus teams |
1950s | Enterohepatic circulation described | Sune Bergström, Jan Sjövall |
1972 | Gallstone dissolution trials | Rudi Paumgartner’s group |
1999 | FXR identified as bile acid receptor | David Mangelsdorf’s team |
2015 | FDA approval for synthesis disorders | FDA/EMA |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7